molecular formula C25H20N2O4 B10888923 3-{(4E)-4-[2-(benzyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

3-{(4E)-4-[2-(benzyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B10888923
M. Wt: 412.4 g/mol
InChI Key: PFSVHTWJWYFYMK-PXLXIMEGSA-N
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Description

3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID typically involves multi-step reactions. One common method includes the condensation of benzylidene derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
  • 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone

Uniqueness

3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID is unique due to its specific structural features, such as the presence of the benzyloxy group and the pyrazole ring.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

3-[(4E)-3-methyl-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C25H20N2O4/c1-17-22(24(28)27(26-17)21-12-7-11-20(14-21)25(29)30)15-19-10-5-6-13-23(19)31-16-18-8-3-2-4-9-18/h2-15H,16H2,1H3,(H,29,30)/b22-15+

InChI Key

PFSVHTWJWYFYMK-PXLXIMEGSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OCC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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